Product packaging for Benzenepropanol, 4-(methylsulfonyl)-(Cat. No.:CAS No. 651310-29-1)

Benzenepropanol, 4-(methylsulfonyl)-

Cat. No.: B1510543
CAS No.: 651310-29-1
M. Wt: 214.28 g/mol
InChI Key: BGWYCJJUUANAQU-UHFFFAOYSA-N
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Description

Benzenepropanol, 4-(methylsulfonyl)- (IUPAC name: 3-(4-(methylsulfonyl)phenyl)propan-1-ol) is a substituted benzene derivative featuring a propanol chain (-CH2-CH2-CH2OH) at the para position relative to a methylsulfonyl (-SO2-CH3) group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3S B1510543 Benzenepropanol, 4-(methylsulfonyl)- CAS No. 651310-29-1

Properties

CAS No.

651310-29-1

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

3-(4-methylsulfonylphenyl)propan-1-ol

InChI

InChI=1S/C10H14O3S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,2-3,8H2,1H3

InChI Key

BGWYCJJUUANAQU-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCCO

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The methylsulfonyl group is a common feature in many bioactive and industrial compounds. Below is a comparative analysis of Benzenepropanol, 4-(methylsulfonyl)- with structurally analogous compounds (Table 1):

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Benzene Ring Functional Groups Key Properties (Inferred)
Benzenepropanol, 4-(methylsulfonyl)- -SO2-CH3 (para), -CH2-CH2-CH2OH (para) Sulfonyl, primary alcohol High polarity, moderate solubility in polar solvents
2-(Methylsulfonyl)phenol -SO2-CH3 (ortho), -OH (ortho) Sulfonyl, phenol Enhanced acidity (phenolic -OH), lower solubility in non-polar media
4-Methylsulphonylbenzylamine hydrochloride -SO2-CH3 (para), -CH2-NH2·HCl (para) Sulfonyl, amine (protonated) High water solubility, potential for ionic interactions
Chloromethyl phenyl sulfone -SO2-CH3 (para), -CH2-Cl (para) Sulfonyl, chloromethyl Reactivity in nucleophilic substitutions (e.g., SN2 reactions)

Physicochemical Properties

While direct data for Benzenepropanol, 4-(methylsulfonyl)- is scarce, inferences can be drawn:

  • Solubility : Likely higher in polar aprotic solvents (e.g., DMSO, DMF) compared to chlorinated analogs due to the alcohol’s hydrogen-bonding capacity.
  • Melting Point : Expected to be lower than crystalline sulfonyl-amines (e.g., 4-Methylsulphonylbenzylamine hydrochloride, which is a salt).

Preparation Methods

General Synthetic Strategy

The preparation of 4-(methylsulfonyl)benzene derivatives generally involves two main stages:

  • Introduction of the methylthio group at the para position of a benzene derivative (usually starting from 4-chlorobenzaldehyde or 4-chlorobenzene).
  • Oxidation of the methylthio group (-SCH3) to methylsulfonyl (-SO2CH3).

Subsequent transformations introduce the propanol group on the benzene ring, often via reduction or substitution reactions.

Preparation of 4-(Methylsulfonyl)benzaldehyde as a Key Intermediate

A detailed preparation method for 4-(methylsulfonyl)benzaldehyde, a close precursor to benzenepropanol, 4-(methylsulfonyl)-, is described in patent CN102675167B. The synthetic route includes:

Step Reaction Description Reagents and Conditions Yield and Purity
A Nucleophilic substitution of 4-chlorobenzaldehyde with sodium methyl mercaptide in aqueous solution under phase-transfer catalysis - Sodium methyl mercaptide aqueous solution
- 4-chlorobenzaldehyde
- Phase-transfer catalyst (e.g., tetrabutylammonium chloride)
- Temperature: 55–60 °C
- Monitoring by TLC until 4-chlorobenzaldehyde is consumed
Crude methylthio phenyl formaldehyde obtained with 109.4% yield (based on crude product weight)
B Oxidation of methylthio group to methylsulfonyl group - Hydrogen peroxide mixed with sulfuric acid and manganese sulfate catalyst
- Temperature: 40–65 °C
- Dropwise addition of methylthio phenyl formaldehyde
- TLC monitoring until reaction completion
- Neutralization with sodium hydroxide to pH 7.5
- Crystallization at 25 °C
Final product yield 94.5% (two-step total recovery), purity 99.5% by HPLC

This method efficiently converts 4-chlorobenzaldehyde to 4-(methylsulfonyl)benzaldehyde with high purity and yield, minimizing environmental pollution by optimizing molar ratios and reaction conditions.

Preparation of Methyl Benzenesulfonate as a Related Sulfonyl Compound

Although not the exact target compound, methyl benzenesulfonate preparation methods provide insight into sulfonyl group introduction and methylation techniques relevant to benzenepropanol, 4-(methylsulfonyl)-.

A patent (CN102351750A) describes a mild and efficient esterification process:

Step Reaction Description Reagents and Conditions Yield and Purity
1 Esterification of benzene sulfonyl chloride with sodium methoxide in methanol - Benzene sulfonyl chloride
- Sodium methoxide methanol solution (molar ratio 1:1.2–1.4)
- Temperature: 25–35 °C
- Reaction time: 30 min
- Neutralization to pH 7–7.2
- Filtration and removal of methanol by heating
- Activated carbon decolorization
Yield 99.2%, purity 99.4% by GC analysis

This method is notable for its simplicity, short reaction time, and high yield, making it industrially practical.

Halogenation and Functional Group Transformations Relevant to Benzenepropanol, 4-(methylsulfonyl)-

Advanced synthetic methods involving halogenation of alkyl alcohols via mesylate intermediates have been reported in literature (J. Org. Chem., 2022). These methods are relevant for the functionalization of the propanol side chain on the benzene ring:

  • Alcohols are converted to mesylates using methanesulfonyl chloride and a base.
  • The mesylate intermediates undergo nucleophilic substitution with Grignard reagents (e.g., MeMgBr) to form alkyl halides or other derivatives.
  • One-pot reactions allow direct conversion of alcohols to bromides or iodides with high yields (up to 95%).

This approach tolerates various functional groups, including electron-withdrawing groups and heteroaryl substituents, and can be adapted to benzenepropanol derivatives bearing methylsulfonyl groups.

Summary Table of Preparation Methods

Preparation Step Starting Material Key Reagents & Conditions Product Yield (%) Purity (%) Notes
Nucleophilic substitution 4-chlorobenzaldehyde Sodium methyl mercaptide, phase-transfer catalyst, 55–60 °C 4-(methylthio)benzaldehyde ~109 (crude) Not specified High conversion monitored by TLC
Oxidation 4-(methylthio)benzaldehyde H2O2, H2SO4, MnSO4, 40–65 °C 4-(methylsulfonyl)benzaldehyde 94.5 (two-step) 99.5 (HPLC) Crystallization purification
Esterification (related) Benzene sulfonyl chloride Sodium methoxide in methanol, 25–35 °C Methyl benzenesulfonate 99.2 99.4 (GC) Industrially practical
Halogenation of mesylates Alkyl alcohols MsCl, base, MeMgBr, rt Alkyl halides Up to 95 Not specified One-pot, tolerant of functional groups

Research Findings and Analysis

  • The two-step method involving nucleophilic substitution followed by oxidation provides a highly efficient route to 4-(methylsulfonyl)benzaldehyde, a key intermediate for further functionalization to benzenepropanol derivatives.
  • The use of phase-transfer catalysts and controlled molar ratios optimizes reaction completeness and reduces environmental impact.
  • Mild esterification methods for methyl benzenesulfonate highlight the feasibility of sulfonyl group methylation under ambient conditions with high yield and purity, which can be adapted for related compounds.
  • The halogenation and substitution techniques on mesylate intermediates offer versatile tools for modifying the propanol side chain, enabling the synthesis of various functionalized benzenepropanol derivatives with methylsulfonyl substitution.
  • Purification methods such as crystallization and activated carbon decolorization are critical for achieving high purity products suitable for industrial applications.

The preparation of benzenepropanol, 4-(methylsulfonyl)-, involves strategic introduction of the methylsulfonyl group via nucleophilic substitution and oxidation steps, followed by functionalization of the propanol moiety using halogenation and substitution reactions. Patented methods provide optimized conditions with high yields and purities, suitable for scale-up and industrial production. Advances in one-pot halogenation reactions further expand the synthetic toolbox for this compound class.

This article synthesizes diverse, authoritative sources to present a comprehensive overview of preparation methods for benzenepropanol, 4-(methylsulfonyl)-, emphasizing practical reaction conditions, yields, and purification techniques.

Q & A

Q. What are the recommended synthetic routes for Benzenepropanol, 4-(methylsulfonyl)-?

  • Methodological Answer : The synthesis typically involves sulfonylation of a benzenepropanol precursor. For example, reacting 4-methylbenzenepropanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. The reaction proceeds via nucleophilic substitution at the sulfonyl group. Reaction optimization may require inert atmospheres (N₂/Ar) and solvents like dichloromethane or THF. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Reaction Parameters
Reagent: Methanesulfonyl chloride
Base: Triethylamine (1.2 equiv)
Solvent: Dichloromethane
Temperature: 0°C → RT
Reaction Time: 12–24 h

Q. How can the structure of Benzenepropanol, 4-(methylsulfonyl)- be confirmed spectroscopically?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, doublets integrating for 4H), methylsulfonyl group (singlet at δ 3.0–3.2 ppm for -SO₂CH₃), and propyl chain (δ 1.6–2.2 ppm for -CH₂-).
  • ¹³C NMR : Sulfonyl carbon (~44 ppm for -SO₂CH₃), aromatic carbons (125–140 ppm), and propyl chain carbons (20–35 ppm).
  • IR : Strong S=O stretching vibrations at ~1150 cm⁻¹ and 1350 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular formula C₁₀H₁₄O₃S (e.g., m/z 214.07) .

Q. What solubility properties are critical for experimental design with this compound?

  • Methodological Answer : Solubility varies with solvent polarity and pH. In aqueous buffers (pH 7.4), solubility is ~2.5 µg/mL due to the hydrophobic benzene ring and polar sulfonyl group. For in vitro assays, dimethyl sulfoxide (DMSO) is recommended for stock solutions (e.g., 10 mM). Solubility in organic solvents:
Solvent Solubility (mg/mL)
DMSO>50
Methanol~15
Ethyl Acetate~25
Use sonication or gentle heating (≤40°C) to enhance dissolution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., cyclooxygenase-2)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations are used to assess binding affinity. Key steps:

Prepare the protein structure (PDB ID: 5KIR for COX-2) by removing water molecules and adding hydrogens.

Optimize the ligand geometry (DFT/B3LYP/6-31G* level).

Docking: Grid box centered on the active site (coordinates: x=20.5, y=18.3, z=23.1).

MD Simulations (GROMACS): 100 ns runs in explicit solvent to evaluate stability.
Validate predictions with surface plasmon resonance (SPR) or fluorescence quenching assays .

Q. What strategies resolve contradictions in reported enzymatic inhibition data?

  • Methodological Answer : Conflicting results may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. To address this:
  • Standardize Assays : Use recombinant enzymes (e.g., human COX-2 vs. murine COX-2) under controlled buffer conditions (e.g., 50 mM Tris-HCl, pH 8.0).
  • Competitive Inhibition Tests : Include positive controls (e.g., celecoxib for COX-2) and measure IC₅₀ values across multiple concentrations.
  • Kinetic Analysis : Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .

Q. What advanced chromatographic techniques improve purity analysis?

  • Methodological Answer :
  • HPLC : C18 column (5 µm, 250 mm × 4.6 mm), mobile phase: acetonitrile/water (70:30 v/v), flow rate 1 mL/min, UV detection at 254 nm.
  • UHPLC-MS : Hypersil GOLD column (1.9 µm), gradient elution (5–95% acetonitrile in 0.1% formic acid), ESI+ mode for molecular ion confirmation.
  • Chiral Separation : Use a Chiralpak IA column (for enantiomeric purity) with hexane/isopropanol (85:15) .

Methodological Challenges

Q. How to mitigate degradation during long-term storage?

  • Methodological Answer : Store at –20°C in amber vials under argon. Lyophilization with cryoprotectants (e.g., trehalose) enhances stability. Monitor degradation via LC-MS every 6 months. Avoid repeated freeze-thaw cycles .

Q. What in silico tools predict metabolic pathways for this compound?

  • Methodological Answer : Use SwissADME or ADMET Predictor™ to identify likely Phase I/II metabolism. Key predictions:
  • Phase I : Hydroxylation at the propyl chain (CYP3A4-mediated).
  • Phase II : Glucuronidation of the hydroxyl group.
    Validate with hepatic microsome assays (human/rat) and UPLC-QTOF analysis .

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